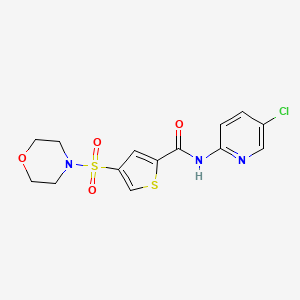

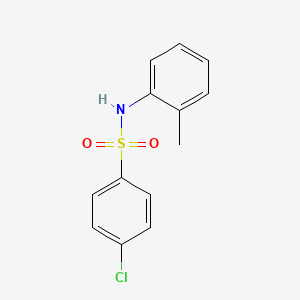

![molecular formula C17H13N3O4 B5507587 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide-like compounds often involves multi-step chemical processes. A study by Standridge and Swigor (1991) on a related compound outlines a 7-step synthesis sequence that includes selective methylation, chlorination, and hydrolysis processes, culminating in the formation of a target compound with high radiochemical purity (Standridge & Swigor, 1991). This detailed synthesis pathway highlights the complexity and precision required in creating such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide is often characterized by advanced spectroscopic techniques. For instance, Gabriele et al. (2006) synthesized derivatives through a tandem oxidative aminocarbonylation process, showcasing the intricate molecular structures achievable (Gabriele et al., 2006). These studies provide insights into the complex molecular architecture and the potential for diverse functionalization.

Chemical Reactions and Properties

The chemical reactivity and properties of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide-like molecules are influenced by their unique structural features. Research by Qiao et al. (2021) on similar isoindolinones through Rh(III)-catalyzed annulation reactions highlights the potential for redox-neutral, chemo-, and regioselective synthesis methods, broadening the scope of chemical transformations and applications (Qiao et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various domains. Studies like that of Demir et al. (2015), which combines experimental and theoretical analysis to understand the molecular geometry, electronic properties, and antioxidant activities, are essential for exploring the practical applications of these molecules (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, define the utility of these compounds in chemical synthesis and other applications. The work by Cassidy et al. (1992) on related benzopyran compounds underscores the significance of understanding these properties for developing pharmacological agents (Cassidy et al., 1992).

科学的研究の応用

Structural Studies and Derivative Synthesis

Research into similar compounds, like 4-aminoantipyrine derivatives, has shown significant antibacterial activity against various bacteria strains. The study by Cunha et al. (2005) discusses the reaction of 4-aminoantipyrine with different reagents to afford new antipyrine derivatives with modest antibacterial activity, showcasing the potential of such compounds in developing antibacterial agents [S. Cunha et al., 2005].

Luminescent Properties and Stimuli-responsive Behavior

Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. This research highlights the potential use of such compounds in materials science, particularly in the development of new luminescent materials and sensors [A. Srivastava et al., 2017].

Histone Deacetylase Inhibition for Cancer Therapy

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were detailed by Zhou et al. (2008). This compound demonstrates significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug [Nancy Z. Zhou et al., 2008].

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcasing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential of such derivatives in the development of new anti-tubercular therapies [U. Nimbalkar et al., 2018].

Safety and Hazards

特性

IUPAC Name |

4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c18-15(22)10-5-7-11(8-6-10)19-14(21)9-20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUFUYLYJBCVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)